5-(Phenoxymethyl)thiazol-2-amine
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Overview
Description
5-(Phenoxymethyl)thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring substituted with a phenoxymethyl group at the 5-position and an amine group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenoxymethyl)thiazol-2-amine typically involves the reaction of α-haloketones with thioamides. One common method is the Hantzsch thiazole synthesis, which involves the condensation of a haloketone with a thioamide under basic conditions . The reaction can be carried out using microwave-assisted synthesis to improve yield and reduce reaction time .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often involves large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Phenoxymethyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
5-(Phenoxymethyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the development of agrochemicals, dyes, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 5-(Phenoxymethyl)thiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-(Phenoxymethyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxymethyl group enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for drug development .
Properties
Molecular Formula |
C10H10N2OS |
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Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-(phenoxymethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N2OS/c11-10-12-6-9(14-10)7-13-8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,12) |
InChI Key |
MKVDPXWTZPCISR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CN=C(S2)N |
Origin of Product |
United States |
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